Tris[4-(trifluoromethyl)phenyl]bismuth(2+);dichloride
Description
Tris(4-trifluoromethylphenyl)bismuth dichloride (CAS: 121882-75-5) is an organobismuth(V) compound characterized by three 4-trifluoromethylphenyl (C₆H₄CF₃) groups and two chloride ligands coordinated to a central bismuth atom. Its molecular structure combines the electron-withdrawing trifluoromethyl groups with the heavy metal center, rendering it a hybrid of organic and inorganic reactivity. This compound is primarily utilized in synthetic chemistry for catalysis and as a precursor for complex organometallic derivatives. Its commercial availability (e.g., TCI Chemicals) underscores its relevance in research settings, particularly for studying bismuth’s coordination chemistry and applications in materials science .
Properties
CAS No. |
121882-75-5 |
|---|---|
Molecular Formula |
C21H12BiCl2F9 |
Molecular Weight |
715.2 g/mol |
IUPAC Name |
tris[4-(trifluoromethyl)phenyl]bismuth(2+) dichloride |
InChI |
InChI=1S/3C7H4F3.Bi.2ClH/c3*8-7(9,10)6-4-2-1-3-5-6;;;/h3*2-5H;;2*1H/q;;;+2;;/p-2 |
InChI Key |
VOZWPVZQISDWJM-UHFFFAOYSA-L |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
This method involves the selective cleavage of aryl-bismuth bonds in tris(4-trifluoromethylphenyl)bismuthine (triarylbismuthine) using boron trifluoride-diethyl ether (BF<sub>3</sub>·Et<sub>2</sub>O). The reaction proceeds via the formation of a fluorobismuthine intermediate, which is subsequently treated with brine (NaCl) to replace fluoride ions with chloride.
Key Steps:
-
Aryl-Bismuth Bond Cleavage:
BF<sub>3</sub>·Et<sub>2</sub>O coordinates with the bismuth center, weakening the aryl-bismuth bonds and leading to the formation of diarylfluorobismuthine. -
Halide Exchange:
Treatment with NaCl replaces the fluorine atom with chlorine, yielding the final dichloride product.
Procedure
-
Triarylbismuthine (6.66 mmol) is dissolved in diethyl ether (15 mL).
-
BF<sub>3</sub>·Et<sub>2</sub>O is added dropwise at -50°C, stirring for 1 hour.
-
The crude fluorobismuthine intermediate is treated with brine (100 mL) and extracted with ethyl acetate.
-
The organic layer is concentrated under reduced pressure to isolate the product.
Optimization Strategies
-
Temperature Control: Maintaining temperatures below -50°C during BF<sub>3</sub> addition minimizes side reactions.
-
Stoichiometry: A 1:1 molar ratio of triarylbismuthine to BF<sub>3</sub>·Et<sub>2</sub>O ensures complete conversion.
Grignard Reagent Approach Using Aryl Magnesium Bromide
Reaction Mechanism
This method employs aryl Grignard reagents (4-trifluoromethylphenyl magnesium bromide) reacting with bismuth trichloride (BiCl<sub>3</sub>) to form the target compound. The Grignard reagent transfers aryl groups to the bismuth center, followed by chloride retention.
Key Steps:
-
Formation of Aryl Grignard Reagent:
4-Bromo-α,α,α-trifluorotoluene reacts with magnesium in tetrahydrofuran (THF). -
Nucleophilic Substitution:
The Grignard reagent reacts with BiCl<sub>3</sub>, substituting chloride ions with aryl groups.
Procedure
Optimization Strategies
-
Solvent Choice: THF enhances Grignard reactivity compared to diethyl ether.
-
Stoichiometry: A 3:1 molar ratio of Grignard reagent to BiCl<sub>3</sub> ensures complete substitution.
Comproportionation Reaction Between Triarylbismuthine and Bismuth Trichloride
Reaction Mechanism
This method involves the comproportionation of triarylbismuthine and BiCl<sub>3</sub> in a 1:1 molar ratio. The reaction redistributes aryl and chloride groups around the bismuth center, forming the dichloride.
Key Steps:
-
Redox Equilibrium:
Bi<sup>III</sup> in BiCl<sub>3</sub> and Bi<sup>0</sup> in triarylbismuthine undergo electron transfer. -
Ligand Redistribution:
Chloride and aryl groups reorganize to form the stable dichloride complex.
Procedure
Optimization Strategies
-
Molar Ratio: A 2:1 ratio of triarylbismuthine to BiCl<sub>3</sub> maximizes yield.
-
Solvent Purity: Anhydrous ether prevents hydrolysis of BiCl<sub>3</sub>.
Comparative Analysis of Preparation Methods
| Method | Reagents | Temperature | Yield | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Boron Trifluoride-Mediated | BF<sub>3</sub>·Et<sub>2</sub>O, NaCl | -50°C to RT | 90% | High yield, selective cleavage | Requires cryogenic conditions |
| Grignard Reagent | Aryl MgBr, BiCl<sub>3</sub> | 0°C | 75–85% | Scalable, uses common reagents | Sensitive to moisture, lower yield |
| Comproportionation | Triarylbismuthine, BiCl<sub>3</sub> | RT | 80–88% | Simple setup, no specialized reagents | Requires stoichiometric precision |
Parameter Optimization and Impact on Yield
Temperature Effects
Solvent Influence
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tris(4-trifluoromethylphenyl)bismuth Dichloride can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: This compound can be reduced under specific conditions, although such reactions are less common.
Substitution: It can participate in substitution reactions where the chloride ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Various nucleophiles can be used to replace the chloride ions.
Major Products:
Oxidation: Products depend on the oxidizing agent used and the reaction conditions.
Reduction: Reduced bismuth species.
Substitution: New organometallic compounds with different ligands.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for the formation of carbon-bismuth bonds.
- Acts as a catalyst in various organic reactions .
Biology and Medicine:
Industry:
Mechanism of Action
The mechanism of action of Tris(4-trifluoromethylphenyl)bismuth Dichloride involves its ability to form stable bonds with various ligands. The bismuth center can coordinate with different nucleophiles, leading to the formation of new compounds. The molecular targets and pathways depend on the specific reactions and applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Bismuth(V) dichloride derivatives with aryl or fluorinated substituents are pivotal in organometallic chemistry. Below, we compare tris(4-trifluoromethylphenyl)bismuth dichloride with structurally analogous compounds, focusing on synthesis, reactivity, and applications.
Table 1: Key Properties of Tris(4-trifluoromethylphenyl)bismuth Dichloride and Analogues
Structural and Electronic Differences
- Electron-Withdrawing Effects: The trifluoromethyl groups in tris(4-trifluoromethylphenyl)bismuth dichloride enhance the electrophilicity of the bismuth center compared to non-fluorinated aryl analogues. This contrasts with tris(pentafluorophenyl)bismuth(V) dichloride, where the fully fluorinated aryl rings further amplify electron withdrawal, increasing reactivity toward nucleophiles like isatins .
Research Findings and Gaps
- Unanswered Questions : The impact of trifluoromethyl vs. pentafluorophenyl groups on bismuth’s redox behavior and catalytic efficiency requires further investigation.
Biological Activity
Tris(4-trifluoromethylphenyl)bismuth dichloride (often abbreviated as TTFPB) is an organobismuth compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and toxicology. This article delves into the biological activity of TTFPB, highlighting its mechanisms of action, cytotoxic effects, and implications for future research.
TTFPB has the chemical formula and is characterized by the presence of three 4-trifluoromethylphenyl groups attached to a bismuth atom, along with two chlorine atoms. The trifluoromethyl groups enhance its lipophilicity and potentially influence its biological interactions.
Research indicates that TTFPB may exert its biological effects through several mechanisms:
Cytotoxicity Studies
TTFPB's cytotoxic effects have been explored through various cell lines:
- Cancer Cell Lines : Preliminary studies indicate that TTFPB exhibits significant cytotoxicity against various cancer cell lines. For instance, compounds structurally similar to TTFPB have shown IC50 values in the micromolar range against HeLa and K562 cell lines, indicating potential as an anticancer agent .
- Normal Cell Lines : Importantly, the selectivity of TTFPB is a critical factor in its therapeutic potential. Studies suggest that while it can effectively reduce viability in cancer cells, it may exhibit lower toxicity towards normal human vascular endothelial cells (HUVEC), thereby minimizing adverse effects .
Case Studies
Several case studies highlight the biological activity of bismuth compounds similar to TTFPB:
- Cytotoxicity Assessment : In one study, a triarylbismuth compound exhibited IC50 values ranging from 10 to 50 µM against cancer cell lines while showing minimal effects on normal cells at similar concentrations. This selectivity underscores the potential for developing bismuth-based therapeutics .
- Mechanistic Insights : Another investigation focused on the Nrf2–ARE pathway activation by related bismuth compounds. It was found that these compounds could stabilize Nrf2 protein levels, leading to increased expression of antioxidant response genes. This mechanism could potentially be relevant for TTFPB as well .
Toxicological Considerations
Understanding the toxicity profile of TTFPB is essential for its development as a therapeutic agent:
- Safety Profile : Initial assessments suggest that while TTFPB exhibits significant biological activity, further studies are necessary to fully understand its safety profile and potential side effects in vivo .
- Environmental Impact : As with many organometallic compounds, environmental persistence and bioaccumulation are concerns that need addressing before clinical applications can proceed.
Q & A
Q. What are the established synthesis routes for Tris(4-trifluoromethylphenyl)bismuth Dichloride, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is typically synthesized via metathetical reactions between bismuth trichloride and organometallic precursors. Key variables include solvent choice (e.g., THF or dichloromethane), temperature (room temperature vs. reflux), and stoichiometric ratios. For example, triethylamine is often used as an HCl scavenger to drive the reaction forward . Monitoring via thin-layer chromatography (TLC) ensures reaction completion, followed by purification via column chromatography or recrystallization . Optimizing inert atmospheres (e.g., nitrogen) minimizes side reactions with moisture or oxygen .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing Tris(4-trifluoromethylphenyl)bismuth Dichloride?
Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) identifies structural integrity, with fluorine chemical shifts sensitive to electronic effects of the trifluoromethyl groups. X-ray crystallography resolves molecular geometry and confirms chloride coordination . Thermogravimetric analysis (TGA) assesses thermal stability, while elemental analysis validates purity. Cross-referencing multiple techniques mitigates misinterpretation of overlapping signals in complex spectra .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer: Stability tests involve accelerated aging under controlled humidity, temperature, and light exposure. For example, storing samples in amber vials at −20°C under nitrogen prevents degradation. Periodic analysis via NMR or mass spectrometry tracks decomposition products, such as hydrolyzed bismuth oxides or free ligands .
Q. What safety protocols are critical when handling Tris(4-trifluoromethylphenyl)bismuth Dichloride?
Methodological Answer: The compound’s GHS classification (skin/eye irritation) mandates PPE, including nitrile gloves and goggles. Work in fume hoods to avoid inhalation. Spill management requires inert absorbents (e.g., vermiculite) and neutralization with weak bases (e.g., sodium bicarbonate) .
Q. How do electron-withdrawing trifluoromethyl groups influence the compound’s reactivity compared to analogs like Tris(4-methoxyphenyl)bismuth?
Methodological Answer: Trifluoromethyl groups enhance Lewis acidity by withdrawing electron density from the bismuth center, facilitating nucleophilic attacks. Comparative studies with methoxy-substituted analogs (e.g., Tris(4-methoxyphenyl)bismuth) reveal differences in reaction kinetics via UV-Vis or conductivity measurements .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data (e.g., unexpected ¹⁹F NMR shifts) be systematically resolved?
Methodological Answer: Contradictory data may arise from paramagnetic impurities or solvent effects. Validate results using deuterated solvents and internal standards (e.g., CFCl₃ for ¹⁹F NMR). Density functional theory (DFT) calculations predict chemical shifts, aiding assignment . Reproducing experiments under strictly anhydrous conditions isolates environmental variables .
Q. What mechanistic insights support the compound’s role in catalytic C–C bond formation?
Methodological Answer: Mechanistic studies employ kinetic isotope effects (KIEs), radical trapping agents (e.g., TEMPO), or in-situ Raman spectroscopy to track intermediates. For example, observing bismuth-centered radicals via EPR spectroscopy confirms single-electron transfer pathways . Compare turnover numbers (TONs) under varying ligand-to-metal ratios to elucidate cooperative effects.
Q. How can computational modeling predict the compound’s reactivity in novel reactions?
Methodological Answer: DFT or ab initio methods calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvation models (e.g., COSMO-RS) simulate solvent effects on reaction pathways. Validate predictions with experimental activation energies (Eyring plots) .
Q. What strategies address conflicting results in cross-coupling reactions using this compound?
Methodological Answer: Contradictions (e.g., variable yields) may stem from trace moisture or ligand decomposition. Design factorial experiments to isolate variables (e.g., DoE: varying temperature, solvent polarity, and catalyst loading). Use high-throughput screening to identify optimal conditions .
Q. How does the compound’s Lewis acidity compare to other bismuth-based catalysts in ring-opening polymerization?
Methodological Answer: Competitive titration experiments with Lewis bases (e.g., triphenylphosphine oxide) quantify acidity via Gutmann-Beckett method. Correlate results with polymerization rates (e.g., ε-caprolactone) and polymer molecular weights (GPC analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
